molecular formula C11H14N2 B14301936 N,N,3-Trimethyl-1H-indol-4-amine CAS No. 112775-83-4

N,N,3-Trimethyl-1H-indol-4-amine

Cat. No.: B14301936
CAS No.: 112775-83-4
M. Wt: 174.24 g/mol
InChI Key: JTGRUQLIJRIJFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-1H-indol-4-amine typically involves the reaction of indole derivatives with methylating agents. One common method is the methylation of 1H-indole-4-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,3-trimethyl-1H-indole-4-one, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N,N,3-Trimethyl-1H-indol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1H-indol-4-amine
  • N-Methyl-1H-indol-4-amine
  • 1H-Indole-4-amine

Uniqueness

N,N,3-Trimethyl-1H-indol-4-amine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for therapeutic applications.

Properties

CAS No.

112775-83-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N,N,3-trimethyl-1H-indol-4-amine

InChI

InChI=1S/C11H14N2/c1-8-7-12-9-5-4-6-10(11(8)9)13(2)3/h4-7,12H,1-3H3

InChI Key

JTGRUQLIJRIJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)N(C)C

Origin of Product

United States

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